molecular formula C14H11Cl4O4P B1211328 Phosdiphen CAS No. 36519-00-3

Phosdiphen

Cat. No.: B1211328
CAS No.: 36519-00-3
M. Wt: 416 g/mol
InChI Key: HEMINMLPKZELPP-UHFFFAOYSA-N
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Description

Phosdiphen, with the IUPAC name bis(2,4-dichlorophenyl) ethyl phosphate, is an organophosphate fungicide that was historically used for crop protection . Its primary application and research value lie in its specific activity against rice blast, a devastating plant disease caused by the fungus Pyricularia oryzae . The compound is described as a pale yellow liquid in its pure form and is an organophosphate fungicide . Researchers studying the history and resistance of pest control agents may find this compound relevant. Its mechanism of action is identified as acetylcholinesterase (AChE) inhibition . It is important to note that this compound is not approved under current EC 1107/2009 regulations . This product is strictly for research use in a controlled laboratory setting and is not for personal, agricultural, or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36519-00-3

Molecular Formula

C14H11Cl4O4P

Molecular Weight

416 g/mol

IUPAC Name

bis(2,4-dichlorophenyl) ethyl phosphate

InChI

InChI=1S/C14H11Cl4O4P/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18/h3-8H,2H2,1H3

InChI Key

HEMINMLPKZELPP-UHFFFAOYSA-N

SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Other CAS No.

36519-00-3

solubility

1.68e-06 M

Origin of Product

United States

Advanced Synthetic Strategies for Phosdiphen and Its Analogues

Seminal Synthetic Routes to the Phosdiphen Core Structure

Historically, the synthesis of diaryl alkyl phosphates like this compound has been rooted in the fundamental reactions of phosphorus chemistry developed in the mid-20th century. A primary and widely utilized method involves the sequential reaction of phosphorus oxychloride (POCl₃) with phenols and an alcohol.

A plausible seminal synthetic pathway to this compound begins with the reaction of phosphorus oxychloride with two equivalents of 2,4-dichlorophenol (B122985). This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, yields the key intermediate, bis(2,4-dichlorophenyl) chlorophosphate researchgate.net. The subsequent reaction of this chlorophosphate intermediate with ethanol (B145695) leads to the formation of this compound.

Another classical approach is the Atherton-Todd reaction, first reported in 1945, which involves the reaction of a dialkyl phosphite (B83602) with a primary or secondary amine in the presence of a base and carbon tetrachloride to produce phosphoramidates beilstein-journals.org. This reaction can be adapted for the synthesis of phosphates by using an alcohol as the nucleophile instead of an amine beilstein-journals.orgnih.gov. In the context of this compound, this would involve the reaction of diethyl phosphite with 2,4-dichlorophenol in the presence of a base and a chlorinating agent researchgate.netwikipedia.org. The reaction proceeds through the in-situ formation of a chlorophosphate intermediate which then reacts with the phenol (B47542) beilstein-journals.org.

These seminal routes, while effective, often require stoichiometric amounts of reagents and can generate significant waste, prompting the development of more modern and sustainable methodologies.

Modern Methodologies in this compound Construction

Recent advancements in synthetic organic chemistry have provided more refined and efficient methods for the construction of organophosphate esters like this compound. These methodologies focus on improving stereoselectivity, adhering to the principles of green chemistry, and enabling continuous manufacturing processes.

This compound itself is achiral. However, the introduction of a chiral center at the phosphorus atom or within its substituents can lead to enantiomers and diastereomers with potentially unique biological activities. The development of stereoselective syntheses for P-chiral organophosphorus compounds is a significant area of research nih.govrsc.orgnih.gov.

One strategy involves the use of chiral auxiliaries derived from natural products like amino acids or menthol (B31143) to direct the stereochemical outcome of the phosphorylation reaction rsc.org. For instance, reacting N-tert-butoxycarbonyl (N-Boc) protected amino acids with dichlorophosphines can yield P-chiral oxazaphospholidinones with high stereoselectivity nih.gov. These chiral intermediates can then be further reacted to produce a variety of P-stereogenic compounds.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of P-stereogenic molecules nih.gov. Chiral organocatalysts can be employed in the desymmetrization of prochiral organophosphorus compounds or in the kinetic resolution of racemic mixtures to afford enantiomerically enriched products nih.gov. Furthermore, biocatalytic approaches using enzymes offer a highly selective and environmentally benign route to chiral organophosphorus compounds nih.govnih.gov.

MethodDescriptionKey Features
Chiral Auxiliaries Use of chiral molecules (e.g., from amino acids, menthol) to control stereochemistry.High diastereoselectivity, well-established.
Organocatalysis Employment of small chiral organic molecules to catalyze asymmetric reactions.Metal-free, mild reaction conditions.
Biocatalysis Utilization of enzymes to perform highly selective transformations.High enantioselectivity, environmentally friendly.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, minimizing waste, and improving energy efficiency.

One promising approach is the use of ionic liquids as reaction media for organophosphorus synthesis tandfonline.comresearchgate.netnih.govfau.de. Ionic liquids can act as both solvents and catalysts, often leading to milder reaction conditions and easier product separation and catalyst recycling tandfonline.com. For example, the Michaelis-Arbuzov reaction, a key C-P bond-forming reaction, can be accelerated in imidazolium (B1220033) ionic liquids tandfonline.com.

Solvent-free reaction conditions represent another significant green chemistry strategy tandfonline.comresearchgate.net. Carrying out reactions in the absence of a solvent reduces waste and can sometimes lead to faster reaction times and higher yields tandfonline.comresearchgate.net. For instance, stable phosphorus ylides and 1,4-diionic organophosphorus compounds can be synthesized efficiently under solvent-free conditions tandfonline.com.

Prebiotic-inspired syntheses, which utilize naturally abundant and simple starting materials, also align with green chemistry principles. Research into the formation of organophosphorus compounds from reduced phosphorus sources in non-aqueous, prebiotically plausible solvents offers insights into potentially more sustainable synthetic routes nih.gov.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of organophosphorus compounds, including pesticides and active pharmaceutical ingredients, is increasingly being adapted to continuous flow systems nih.govmdpi.comscielo.br.

The production of this compound could be envisioned in a continuous flow reactor where the reactants are pumped through a series of temperature-controlled zones. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing the handling of hazardous intermediates. The degradation of organophosphorus pollutants, a related field, has already seen successful application of continuous-flow reactors, demonstrating the feasibility of handling these compounds in such systems nih.gov.

Mechanistic Elucidation of Phosdiphen Reactivity and Transformations

Fundamental Reaction Pathways Involving Phosdiphen as a Substrate or Reagent

Information detailing the fundamental reaction pathways where this compound acts as a substrate or reagent is not available in the provided search results. While it is categorized as an organophosphate, a class of compounds known for their reactivity, specific reactions involving this compound are not described. hbm4eu.eu

Role of this compound in Catalytic Cycles

There is no information in the search results to suggest that this compound plays a role in catalytic cycles, either in homogeneous or heterogeneous and supported catalysis.

Characterization of Reactive Intermediates and Transition States in this compound Chemistry

The scientific literature retrieved does not include characterizations of reactive intermediates or transition states specific to the chemistry of this compound. While the study of reactive intermediates is a general aspect of chemical reaction mechanisms, no such studies focused on this compound were found. princeton.edugoogle.com

Kinetic and Thermodynamic Profiling of this compound-Mediated Reactions

No data on the kinetic or thermodynamic profiling of reactions mediated by this compound is available in the search results. Such studies are crucial for understanding reaction rates and feasibility, but have not been reported for this specific compound in the provided literature. pic.int

Computational Approaches to Reaction Mechanism Verification for this compound

There is no mention of computational studies, such as quantum mechanics calculations or molecular modeling, being applied to verify the reaction mechanisms of this compound in the provided search results. Computational chemistry is a powerful tool for elucidating reaction pathways, but its application to this compound has not been documented in the available sources. princeton.edu

Theoretical and Computational Chemistry of Phosdiphen

Quantum Chemical Investigations of Phosdiphen Electronic Structure

Quantum chemical methods are essential for understanding the electronic distribution and properties within a molecule. These investigations delve into aspects such as molecular orbitals, charge distribution, and stability, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations are often employed to study the properties of organophosphate compounds, including their electronic structure and reactivity researchgate.netnih.govgoogle.comgoogleapis.comnih.govnih.gov. Studies on various phosphorus-containing compounds have utilized DFT to investigate electronic characteristics, such as the energy levels of molecular orbitals and charge distribution nih.govnih.gov. For instance, DFT has been applied to study the mechanism of phosphodiester cleavage and the role of phosphate (B84403) groups in reactions nih.govnih.gov. While specific detailed DFT studies solely focused on this compound's electronic structure were not extensively found in the search results, the general applicability of DFT to organophosphates and related phosphorus compounds suggests its potential for providing insights into this compound's electronic properties. Some patent literature mentions using DFT (specifically B3LYP/lacvp**) in the context of analyzing conformers of related compounds, indicating its relevance in the computational study of such molecules google.comgoogle.com.

Ab Initio Calculations for this compound Systems

Ab initio calculations are a class of quantum chemical methods that are based on first principles, without including experimental data. These methods can provide highly accurate descriptions of molecular properties. Ab initio studies have been conducted on various phosphorus compounds, such as phosphine (B1218219) and phosphates, to understand their bonding and electronic characteristics mdpi.comaps.orgresearchgate.netrsc.orgrsc.org. For example, ab initio calculations have been used to study the bonding in phosphines and the effect of ring formation on the electronic structure of phosphates mdpi.comrsc.org. While direct ab initio studies specifically on this compound were not prominently featured in the search results, these methods are fundamental to understanding the electronic behavior of phosphorus-containing molecules and could be applied to this compound to gain deeper theoretical insights into its electronic structure and properties.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of a molecule in different environments, such as in solution or in the presence of other molecules. MD simulations are particularly useful for understanding interactions, conformational changes, and diffusion nih.govresearchgate.netnih.gov. Studies have employed MD simulations to investigate the behavior of phosphorylated proteins and other molecules in various environments, examining aspects like structural stability, hydrogen bonding, and binding free energy nih.govnih.gov. While no specific MD simulations of this compound itself in various chemical environments were found, the principles and applications of MD are relevant for studying the dynamic interactions of this compound with solvents, surfaces, or biological targets, which could provide insights into its environmental fate or biological activity at a molecular level. Challenges in setting up MD simulations for phosphorylated residues have been noted, highlighting the need for appropriate force field parameters researchgate.net.

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling utilizes computational approaches, often combined with experimental data, to forecast the reactivity and selectivity of chemical compounds. This can involve quantitative structure-activity relationship (QSAR) models or more sophisticated machine learning and quantum mechanical methods researchgate.netoptibrium.comnih.govambujtewari.com. Predictive models for chemical reactivity aim to understand and forecast how a molecule will behave in a chemical reaction, including identifying potential reaction sites and predicting reaction outcomes optibrium.comnih.govcecam.org. QSAR approaches have been applied to organophosphates to model their physicochemical properties and toxicity researchgate.net. Computational tools, including quantum mechanical calculations and machine learning, are increasingly used for predicting reactivity and selectivity, aiming to reduce the need for extensive experimental testing optibrium.comnih.gov. While specific predictive models for this compound's reactivity were not detailed, the general methodologies used in computational reactivity prediction for organophosphates and other compounds could be applied to this compound to predict its reaction pathways and selectivity towards different reactants or biological targets.

Design of Novel this compound Analogues Through Computational Screening

Computational screening involves using computational methods to evaluate large libraries of compounds or design novel molecules with desired properties. This approach is valuable for identifying potential new chemical entities or designing analogues with improved characteristics rsc.org. Computational screening, often coupled with DFT calculations, has been used to design and identify novel compounds with specific properties, such as electrolyte additives for batteries rsc.org. The design of novel analogues of existing compounds can be guided by computational studies that explore the impact of structural modifications on electronic properties, reactivity, and interactions nih.govnih.gov. While no studies specifically detailing the computational design of this compound analogues were found, the methodologies of computational screening and in silico design, informed by quantum chemical and predictive modeling approaches, could be applied to modify the structure of this compound to potentially enhance or alter its properties for various applications, such as developing new organophosphorus compounds with tailored reactivity or selectivity.

Advanced Analytical Methodologies for the Study of Phosdiphen

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

High-resolution spectroscopic methods are indispensable tools for elucidating the molecular structure of Phosdiphen and understanding the mechanisms of its reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For phosphorus-containing compounds like this compound, both ¹H and ³¹P NMR spectroscopy are particularly valuable.

³¹P NMR spectroscopy is a routine technique due to the 100% isotopic abundance of ³¹P and its relatively high gyromagnetic ratio. wikipedia.org The ³¹P nucleus has a spin of ½, leading to relatively simple spectra that are easy to interpret. wikipedia.org Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid, which is assigned a chemical shift of 0 ppm. wikipedia.org Signals often appear at positive values, downfield of the standard. wikipedia.org This technique is useful for assaying purity and assigning structures of phosphorus-containing compounds as signals are well-resolved and appear at characteristic frequencies. wikipedia.org

While specific detailed NMR data for this compound was not extensively found in the search results, general principles of NMR applied to organophosphorus compounds are highly relevant. For instance, in the study of other phosphorus compounds, ¹H NMR can show coupling interactions with neighboring phosphorus atoms, providing information about the connectivity. libretexts.org Similarly, ¹³C NMR can reveal coupling between carbon nuclei and ³¹P, with coupling constants providing insights into the bonding environment and distances. libretexts.org Proton decoupling is often used in ¹³C NMR to simplify spectra, but it does not turn off C-P spin coupling. libretexts.org

The application of advanced NMR techniques, such as 2D NMR methods (e.g., COSY, HMQC, HMBC), could provide more detailed information about the through-bond and through-space correlations within the this compound molecule, aiding in complete structural assignment and verification of isomeric purity.

Mass Spectrometry (MS) Techniques for Elucidating Reaction Pathways

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. This is particularly useful for identifying reaction products, intermediates, and elucidating reaction pathways.

Various ionization techniques can be coupled with MS, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). core.ac.uklibretexts.org ESI is often used for less volatile and thermally labile compounds, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts (e.g., with Na⁺ or K⁺). core.ac.uk CI typically results in less fragmentation compared to electron ionization (EI), producing a prominent pseudomolecular ion, often [M+H]⁺. libretexts.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful approach for structural elucidation and pathway analysis. core.ac.ukresearchgate.net In MS/MS, a selected precursor ion is fragmented, and the resulting product ions are analyzed. core.ac.uk This provides detailed information about the substructures within the molecule. rsc.org MSⁿ extends this concept by allowing multiple stages of fragmentation. researchgate.net

While specific MS studies on this compound reaction pathways were not detailed in the search results, the general application of MS in studying reaction mechanisms of phosphorus compounds and other molecules is well-established. researchgate.netrsc.org For example, MS can be used to detect low-abundance charged species, which are often reactive intermediates in complex reactions. rsc.org Collision-induced dissociation (CID) is a common method used in MS/MS to fragment ions, providing structural information from the fragmentation patterns. core.ac.ukresearchgate.netrsc.org

The use of high-resolution mass spectrometers, such as time-of-flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, can provide accurate mass measurements, allowing for the determination of elemental composition and differentiation of compounds with similar nominal masses. libretexts.orgsemanticscholar.org

Vibrational Spectroscopy (IR, Raman) in this compound Research

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints that can be used for identification and structural analysis. edinst.comksu.edu.sa These techniques are complementary, as they have different selection rules. edinst.com IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.comksu.edu.sa

For phosphorus-containing compounds, IR and Raman spectroscopy can provide information about the P-O, P=O, and other functional group vibrations. jmaterenvironsci.com These vibrations occur at specific frequencies and can be used to identify the presence of phosphate (B84403) groups and their bonding environment. jmaterenvironsci.comijcmas.com

While specific IR or Raman spectra of this compound were not found, studies on other phosphate compounds illustrate the utility of these techniques. For instance, IR spectroscopy can be used to identify different ligand binding modes in coordination complexes, as different modes have distinct absorption frequencies. ksu.edu.sa Raman spectroscopy is particularly sensitive to lattice vibrations in crystals, useful for studying polymorphism. edinst.com

Combining IR and Raman spectroscopy can provide a more complete picture of the molecular vibrations and structure. edinst.com For example, in the study of phosphate minerals, a combination of Raman and IR spectroscopy was used to identify different types of water molecules and characterize phosphate stretching regions. researchgate.netresearchgate.net

X-ray Crystallography and Diffraction Studies of this compound and its Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the positions of atoms, bond lengths, bond angles, and crystallographic disorder can be determined. wikipedia.org

X-ray diffraction (XRD) is another related technique that provides information about the crystalline phases present in a sample. ijcmas.com Powder XRD, for example, can be used to identify crystalline substances by comparing their diffraction patterns to databases of known compounds. ijcmas.comresearchgate.net

For this compound, if it can be obtained in crystalline form, X-ray crystallography would provide the most accurate and detailed structural information, including the conformation of the molecule and how molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical and chemical properties.

While no specific X-ray crystallography studies of this compound were found, the technique is widely applied to study the crystal structures of various inorganic and organic compounds, including those containing phosphorus. jmaterenvironsci.comresearchgate.netaps.org For example, XRD has been used to characterize the crystal structure of new iron phosphate compounds. jmaterenvironsci.com

Chromatographic and Separation Science Applied to this compound Reaction Mixtures

Chromatographic techniques are essential for separating this compound from reaction mixtures, isolating impurities, and analyzing its purity. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Common chromatographic methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). semanticscholar.orgchromatographytoday.comakjournals.com The choice of method depends on the volatility and thermal stability of this compound. Given its structure, HPLC is likely a suitable technique.

HPLC involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. chromatographytoday.com Various stationary phases (e.g., C18 reverse phase) and mobile phases (e.g., acetonitrile/water gradients with additives) can be used to optimize separation. nih.govsielc.com

Thin-Layer Chromatography (TLC) can be used for rapid analysis and monitoring of reaction progress. akjournals.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and quantitative analysis. akjournals.com For instance, HPTLC has been used for the separation of other organophosphorus fungicides. akjournals.com

Chromatographic methods are crucial for isolating this compound and its related substances for further spectroscopic analysis or other characterization techniques. They are also used for purity determination and analysis of degradation products.

Hyphenated Analytical Techniques for Complex this compound Systems

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic methods. chromatographytoday.comajrconline.orgsaspublishers.com This online coupling allows for the analysis of complex mixtures without the need for extensive off-line sample preparation. ajrconline.orgnih.gov

Common hyphenated techniques relevant to the study of compounds like this compound include LC-MS, GC-MS, LC-NMR, and LC-IR. chromatographytoday.comajrconline.orgsaspublishers.comwisdomlib.org

LC-MS: Coupling Liquid Chromatography with Mass Spectrometry is widely used for the separation and identification of components in complex mixtures. chromatographytoday.comajrconline.orgchromatographyonline.com LC separates the components, and MS provides molecular weight and fragmentation information for identification. chromatographytoday.com This technique is particularly useful for analyzing non-volatile or thermally labile compounds. chromatographyonline.com LC-MS/MS (LC-MS-MS) offers even greater specificity and structural detail through tandem mass spectrometry. chromatographyonline.com

GC-MS: Coupling Gas Chromatography with Mass Spectrometry is suitable for volatile and thermally stable compounds. chromatographytoday.comajrconline.org GC separates the components in the gas phase, and MS provides identification. chromatographytoday.com

LC-NMR: Coupling Liquid Chromatography with Nuclear Magnetic Resonance allows for the separation of components by LC followed by online NMR analysis. chromatographytoday.comajrconline.orgnih.gov This provides detailed structural information for each separated component. nih.gov

LC-IR: Coupling Liquid Chromatography with Infrared spectroscopy allows for online IR analysis of separated components, providing functional group information. chromatographytoday.comajrconline.orgnih.gov

Hyphenated techniques offer several advantages, including reduced analysis time, increased sample throughput, improved reproducibility, and enhanced selectivity. chromatographytoday.comwisdomlib.org They are particularly valuable for analyzing complex this compound reaction mixtures, identifying impurities, and studying degradation pathways by separating and identifying individual components within the mixture.

The application of these advanced analytical methodologies, individually and in hyphenated combinations, is crucial for a thorough understanding of the chemical properties, behavior, and fate of this compound.

Structure Reactivity and Structure Property Relationships in Phosdiphen Chemistry

Impact of Stereochemistry on Phosdiphen Reactivity and Catalytic Performance

The this compound molecule, as depicted by its 2D structure, contains a phosphorus atom bonded to four different groups (one ethyl group, two 2,4-dichlorophenyl groups, and one phosphoryl oxygen). This arrangement suggests the potential for the phosphorus atom to be a chiral center if the two 2,4-dichlorophenyl groups were somehow differentiated or if the oxygen atoms were isotopically distinct, although the provided structure shows two identical 2,4-dichlorophenyl groups, making the phosphorus achiral in the depicted form uni.lu. However, the broader field of phosphorus chemistry, particularly in catalysis, highlights the significant impact of stereochemistry on reactivity and catalytic performance csbsju.edunumberanalytics.com.

Chiral phosphorus ligands are widely used in asymmetric catalysis to induce enantioselectivity in reactions csbsju.edubeilstein-journals.org. The three-dimensional arrangement of substituents around the phosphorus center can dictate how a substrate interacts with a metal catalyst complex, influencing the reaction pathway and the stereochemical outcome csbsju.edu. Studies on other phosphorus-containing compounds, such as phosphines, have shown that the stereochemistry at the phosphorus atom or on the attached groups can profoundly affect catalytic activity and selectivity beilstein-journals.orgresearchgate.net. For instance, the stereochemistry of bidentate phosphine (B1218219) ligands has been shown to influence the catalytic activity in palladium-catalyzed reactions, with different diastereomers exhibiting varying levels of activity researchgate.net. Similarly, the stereochemistry of peptide moieties in flavopeptides can significantly influence intramolecular interactions, which in turn affects catalytic activity nii.ac.jp. While direct experimental data on the stereochemical effects of this compound itself is not available in the provided sources, the general principles from related phosphorus chemistry underscore the potential for stereochemical variations (if they exist or are introduced through modifications) to impact its reactivity, particularly in contexts where it might interact with biological targets or participate in catalyzed processes.

Electronic and Steric Effects of Substituents on this compound Derivatives

The reactivity and properties of organophosphorus compounds are significantly influenced by the electronic and steric effects of the substituents attached to the phosphorus atom cyberleninka.rulibretexts.orgunits.it. In this compound, the substituents are an ethyl group and two 2,4-dichlorophenyl groups herts.ac.ukuni.lu.

Quantitative Structure-Reactivity Relationships (QSRRs) for this compound Systems

Quantitative Structure-Reactivity Relationships (QSRRs), a subset of Quantitative Structure-Activity Relationships (QSARs), aim to develop predictive models that correlate structural descriptors of molecules with their reactivity regulations.govitrcweb.org. While no specific QSRR studies on this compound are presented in the search results, the concept is widely applied in chemistry to understand and predict the behavior of compounds based on their molecular structure regulations.govitrcweb.org.

Developing a QSRR for this compound would involve:

Defining a specific reactivity or property of interest (e.g., rate of hydrolysis, binding affinity to a target enzyme, reaction rate with a specific nucleophile).

Calculating or measuring various molecular descriptors for this compound and a series of its derivatives (if available). These descriptors can represent electronic (e.g., partial charges, frontier orbital energies), steric (e.g., molecular volume, shape descriptors), and physicochemical properties (e.g., log P, polarizability).

Using statistical methods to build a model that relates the molecular descriptors to the observed reactivity or property.

QSRR models can provide valuable insights into which structural features are most influential in determining a compound's reactivity. For example, a QSAR model was formulated using log Kow to predict toxicity regulations.gov. Similarly, QSRR studies on phosphines have utilized parameters like %Vbur(min) to predict ligation state and reactivity in cross-coupling reactions princeton.edunih.gov. Applying this approach to this compound could help to systematically understand how modifications to the ethyl or dichlorophenyl groups might impact its reactivity or interaction with biological systems.

Correlation of this compound Molecular Architecture with Theoretical Chemical Properties

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating theoretical chemical properties of molecules based on their molecular architecture jchemlett.com. These theoretical properties can provide insights into a molecule's electronic structure, stability, and potential reactivity.

For this compound, computational studies could provide information on:

Molecular Geometry and Conformation: Optimized 3D structures can reveal preferred conformations and bond angles, which are influenced by steric and electronic factors.

Electronic Structure: Properties like frontier molecular orbital energies (HOMO and LUMO), orbital shapes, and charge distribution can be calculated cyberleninka.rujchemlett.com. The HOMO-LUMO gap, for instance, can provide an indication of a molecule's kinetic stability and reactivity jchemlett.com. A smaller gap often suggests higher reactivity.

Electrostatic Potential Maps (MEP): MEPs visualize the charge distribution and can highlight regions of the molecule that are likely to be attacked by nucleophiles or electrophiles jchemlett.com.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic parameters (e.g., NMR shifts, vibrational frequencies) which can be compared with experimental data for structural validation.

Reaction Pathways and Transition States: Computational methods can be used to model reaction mechanisms and calculate activation energies, providing insights into the feasibility and rate of chemical transformations involving this compound.

Studies on other phosphorus-containing compounds have utilized DFT calculations to understand their electronic structure and reactivity jchemlett.com. For example, computational studies on phosphosilicate-doped compounds have examined HOMO-LUMO gaps and electrostatic potential maps to understand their properties jchemlett.com. Applying similar computational approaches to this compound could offer a deeper understanding of how its specific molecular architecture gives rise to its observed chemical behavior and properties.

Applications of Phosdiphen in Advanced Chemical Synthesis and Materials Science

Phosdiphen as a Chiral or Achiral Ligand in Asymmetric Catalysis

Phosphine (B1218219) derivatives are pivotal as ligands in transition metal-catalyzed reactions, particularly in asymmetric catalysis, which is crucial for synthesizing enantioenriched compounds. Chiral phosphine ligands, when coordinated to a metal center, create a chiral environment that can induce high stereoselectivity in a variety of chemical transformations. organic-chemistry.org

Chiral phosphine-phosphoramidite ligands are a notable class of hybrid ligands that have demonstrated significant success in asymmetric catalysis. dicp.ac.cn These ligands are valued for their modularity, stability, and ease of synthesis. dicp.ac.cn They have been effectively used in several types of catalytic asymmetric reactions, including:

Rhodium-catalyzed asymmetric hydrogenation of C=C, C=O, and C=N double bonds. dicp.ac.cn

Rhodium-catalyzed asymmetric hydroformylation. dicp.ac.cn

Palladium-catalyzed asymmetric allylic alkylation. dicp.ac.cnmdpi.com

The effectiveness of these ligands stems from their ability to fine-tune the steric and electronic properties of the catalyst, thereby controlling the enantioselectivity of the reaction. For instance, in palladium-catalyzed asymmetric allylic alkylation, the choice of the chiral phosphine ligand is a critical factor that influences the reaction's outcome. mdpi.com The design and synthesis of new chiral diphosphine ligands have been instrumental in advancing high-performance asymmetric reactions. mdpi.com

Below is a data table summarizing the performance of selected chiral phosphine ligands in asymmetric catalysis, illustrating the high levels of enantioselectivity that can be achieved.

Ligand TypeMetal CatalystReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Phosphine-PhosphoramiditeRhodiumAsymmetric HydrogenationC=C double bondsHigh dicp.ac.cn
Phosphine-PhosphoramiditeRhodiumAsymmetric HydroformylationAlkenesExcellent dicp.ac.cn
Chiral DiphosphinePalladiumAsymmetric Allylic AlkylationAllylic substratesUp to 95% mdpi.com
C3-TunePhosRutheniumAsymmetric Hydrogenationβ-keto estersHigh sigmaaldrich.com
TangPhosRhodiumAsymmetric HydrogenationFunctionalized olefinsHigh sigmaaldrich.com

This compound as a Reagent in Stereoselective Organic Transformations

Beyond their role as ligands, phosphine compounds can also act as reagents in stereoselective organic transformations. A stereoselective reaction is one that favors the formation of a particular stereoisomer. organicchemistrytutor.comddugu.ac.in This control over stereochemistry is fundamental in modern organic synthesis, especially for producing pharmaceuticals and other biologically active molecules. numberanalytics.com

One of the classic examples of a phosphine reagent in stereoselective synthesis is the Wittig reaction, which utilizes phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction can often be controlled to produce either the Z- or E-alkene preferentially. Recent advancements have focused on enhancing this stereoselectivity. For example, a highly tunable stereoselective olefination of semistabilized triphenylphosphonium ylides with N-sulfonyl imines has been developed. organic-chemistry.org This method allows for the synthesis of conjugated alkenes with greater than 99:1 stereoselectivity by carefully selecting the N-sulfonyl group, which modulates the electronic and steric properties of the reactants. organic-chemistry.org

The development of novel phosphine reagents continues to expand the toolkit for stereoselective synthesis. For instance, a method for P(III)-glycosylation has been reported, which uses a simple β-phosphino ester as a P(III)-transfer reagent to introduce phosphine units to the anomeric center of sugars with excellent stereoselectivity. nih.gov The resulting phosphinated sugars have potential applications as new chiral ligands and organocatalysts. nih.gov

Integration of this compound into Novel Functional Materials

The incorporation of phosphine moieties into larger molecular structures is a key strategy in materials science for creating functional materials with tailored properties. colostate.edutrentu.camtu.edu

Phosphorus-containing polymers and copolymers are a significant class of materials with diverse applications. free.fr The integration of phosphine or phosphine oxide groups into a polymer backbone can impart properties such as flame retardancy, metal chelation capabilities, and improved adhesion. free.frnih.gov

The synthesis of these polymers can be achieved through two main routes: the chemical modification of pre-existing polymers or the polymerization of phosphorus-containing monomers. nih.gov For example, phosphine-functionalized polymers have been utilized in organic synthesis as recyclable catalysts for C-C and C-X bond formation reactions, as reagents, and as scavengers. nih.gov

The thermal properties of these polymers are also influenced by the phosphorus content. For instance, in copolymers containing phosphonate (B1237965) groups, the amount of residue after thermal degradation often correlates with the proportion of the phosphonate monomer, which can form involatile polyphosphate products. nih.gov

Polymer TypeMonomersKey Property/ApplicationReference
Fluorinated-phosphonic acid methacrylatesHeptadecafluorodecyl methacrylate (B99206) (HDFDMA), (Dimethoxyphosphoryl) methyl methacrylate (DMPMM)Anti-corrosion coatings nih.gov
Poly(vinylidene fluoride) with phosphonic acidsVinylidene fluoride, phosphonic acid-containing monomersThick anticorrosion coatings for steel nih.gov
Polyester with phosphinatesAcrylic acid, methyl- or phenylphosphonous dichlorideInherent flame retardancy in fibers free.fr

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Phosphine-containing molecules can be designed to participate in such assemblies, leading to materials with interesting photophysical or responsive properties. nih.gov

A notable example is the formation of supramolecular structures based on gold(I) phosphine complexes. mdpi.com These assemblies are often driven by aurophilic (Au-Au) interactions, as well as π-π stacking and hydrogen bonding. The resulting aggregates can exhibit unique luminescent properties, such as aggregation-induced phosphorescence, which have potential applications in sensing and imaging. mdpi.com

The self-assembly process can be influenced by external stimuli, such as the presence of certain ions or changes in solvent polarity, allowing for the creation of responsive materials. nih.govrsc.org For instance, polyanionic phosphate (B84403) derivatives can induce the supramolecular assembly of cationic alkynylplatinum(II) terpyridine complexes, leading to significant changes in their optical properties. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures. wikipedia.orgwikipedia.orgprometheanparticles.co.uk

The incorporation of phosphine functionalities into these frameworks is an emerging area of research. nih.gov In MOFs, multitopic phosphine linkers can be used to synthesize low-valent MOFs, which have potential as heterogeneous catalysts. nih.gov The synthesis of these phosphine-based MOFs often requires air- and water-free conditions. nih.gov Furthermore, the open metal sites in MOFs have been shown to be effective for adsorbing phosphine gas, a highly toxic industrial chemical. researchgate.net

In COFs, which are constructed from organic building blocks linked by strong covalent bonds, the introduction of phosphorus-containing groups can impart new functionalities. wikipedia.orgmdpi.com For example, the post-synthetic modification of COF nanospheres with phosphate groups has been shown to create materials that can inhibit the fibrillation of amyloid-β peptides, which is relevant to Alzheimer's disease research. rsc.org The porous and ordered nature of COFs makes them promising platforms for applications in catalysis, sensing, and gas separation. wikipedia.orgmdpi.comrsc.org

This compound in the Development of Chemical Sensors or Probes

Chemical sensors are devices that detect and respond to specific chemical species, often by converting a chemical interaction into a measurable signal, such as an optical or electrical change. lakescientist.comresearchgate.net Phosphine-containing compounds can be designed as the recognition element in chemical sensors due to their ability to coordinate with metal ions or participate in specific chemical reactions. nih.gov

For example, porphyrins functionalized with phosphonic acid groups have been used as chemosensors for detecting explosives like trinitrotoluene (TNT). beilstein-journals.org The interaction between the phosphonic acid groups and the analyte leads to a change in the photophysical properties of the porphyrin, which can be detected.

Fluorescent chemical sensors are particularly powerful for imaging the distribution of chemical species. mdpi.com Phosphine-based probes can be designed to exhibit changes in fluorescence upon binding to a target analyte. The development of such probes is an active area of research, with potential applications in environmental monitoring, industrial process control, and biomedical diagnostics. nih.govmdpi.com

Future Research Directions and Unresolved Challenges in Phosdiphen Chemistry

Emerging Synthetic Strategies for Highly Complex Phosdiphen Structures

The synthesis of complex molecular architectures is a central theme in modern chemistry. For this compound and its derivatives, the development of novel synthetic methodologies is crucial for accessing a wider range of structural motifs with potentially enhanced properties. Current research in the broader field of organophosphorus chemistry points towards several promising directions that could be adapted for this compound. These include the use of metal-catalyzed cross-coupling reactions to form carbon-phosphorus bonds with high precision and the exploration of photocatalytic methods to drive reactions under mild conditions.

A significant challenge in this area is the stereoselective synthesis of chiral this compound analogues. The development of asymmetric catalytic systems will be instrumental in obtaining enantiomerically pure compounds, which are often essential for applications in materials science and as ligands in catalysis.

Synthetic StrategyPotential Advantage for this compound Synthesis
Metal-Catalyzed Cross-CouplingPrecise C-P bond formation, access to diverse derivatives.
PhotocatalysisMild reaction conditions, novel reactivity patterns.
Asymmetric CatalysisAccess to enantiomerically pure chiral this compound analogues.

Untapped Mechanistic Insights into this compound-Mediated Processes

A deep understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For processes involving this compound, either as a reactant, catalyst, or product, detailed mechanistic studies are largely unexplored. Future research should focus on employing a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, alongside computational modeling to elucidate the intricate steps of these reactions.

Investigating the role of this compound's phosphorus center in mediating chemical processes will be of particular importance. Understanding its electronic and steric influence on reaction intermediates and transition states will provide a rational basis for the design of more efficient and selective chemical systems.

Advancements in Predictive Modeling for this compound Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules. The application of predictive modeling, including quantum mechanical calculations and machine learning algorithms, to this compound chemistry is an area ripe for exploration. These methods can be used to predict the physicochemical properties, reactivity, and spectral characteristics of novel this compound derivatives before their synthesis.

A significant challenge lies in the development of accurate and efficient computational models that can handle the complexities of phosphorus chemistry. The creation of robust theoretical frameworks will be essential for guiding experimental efforts and for the rational design of this compound-based materials with tailored functionalities.

Modeling TechniqueApplication in this compound Research
Quantum Mechanics (DFT)Prediction of electronic structure, reactivity, and spectroscopic properties.
Molecular DynamicsSimulation of conformational dynamics and intermolecular interactions.
Machine LearningQSAR modeling to predict properties of large sets of this compound derivatives.

Exploration of Novel, Non-Traditional Applications for this compound in Chemical Science

While the potential applications of this compound are still being uncovered, looking beyond traditional uses of organophosphorus compounds could lead to exciting discoveries. Areas such as materials science, where organophosphorus compounds are used in the development of fire retardants and functional polymers, could be a fruitful avenue. Furthermore, the unique electronic properties of the this compound scaffold might be harnessed in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

The primary challenge in this domain is the interdisciplinary nature of the research, requiring collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this compound in these non-traditional applications.

Overcoming Synthetic and Methodological Bottlenecks in this compound Research

Progress in this compound chemistry is intrinsically linked to overcoming existing experimental hurdles. A key bottleneck is often the purification of this compound and its derivatives. The development of more efficient and scalable purification techniques, such as advanced chromatographic methods, is crucial.

Another significant challenge is the limited availability of versatile starting materials for the synthesis of complex this compound structures. Research into new phosphorus-containing building blocks and reagents will be essential to expand the accessible chemical space. Furthermore, the development of standardized analytical methods for the characterization of this compound compounds will be vital for ensuring the reproducibility and reliability of research findings in this emerging field.

Conclusion

Synthesis of Current Academic Understanding of Phosdiphen

This compound, also known by its chemical name bis(2,4-dichlorophenyl) ethyl phosphate (B84403), is an organophosphorus compound with the chemical formula C₁₄H₁₁Cl₄O₄P. Its structure consists of a phosphate core esterified with an ethyl group and two 2,4-dichlorophenyl groups. This compound is classified within the broader category of organophosphate pesticides, specifically recognized for its fungicidal properties. herts.ac.uk

Academic research and historical records indicate that this compound functioned as a fungicide primarily through the inhibition of acetylcholinesterase (AchE), a common mode of action among many organophosphate compounds. herts.ac.uk While the detailed biochemical pathways and the specificity of its interaction with fungal AchE have been subjects of study within the scope of pesticide research, comprehensive academic literature focusing solely on the fundamental chemical properties or novel reactions of this compound itself appears limited in recent times. Its physical state is described as a pale yellow liquid, and its solubility in water at 20 °C is reported as 0.70 mg/l. herts.ac.uk

Historically, this compound was manufactured by companies such as Mitsui and Hokko Chemical Company and was typically supplied as an emulsifiable concentrate for crop protection applications. herts.ac.uk However, current information indicates that this compound is considered obsolete and is not thought to be commercially available for such uses today. herts.ac.uk Despite its discontinued (B1498344) use in agriculture, this compound remains listed in chemical databases like PubChem, with a CID of 92304, and is mentioned in various documents, including those related to international chemical conventions and patent literature, reflecting its historical presence in the chemical and agricultural sectors. herts.ac.ukuni.lunih.govpic.intgoogle.comoapi.intoapi.intresearchgate.net136.175.10

Outlook on the Enduring Significance of this compound in Fundamental and Applied Chemistry

While this compound's direct significance in current applied chemistry, particularly in crop protection, is minimal due to its obsolete status, its enduring relevance lies primarily within the realm of fundamental chemical understanding and as a reference point in the study of organophosphorus compounds. The historical research conducted on this compound contributes to the broader academic knowledge base concerning the synthesis, properties, and biological interactions of organophosphates.

The study of compounds like this compound provides insights into the relationship between chemical structure and biological activity, specifically the mechanism of acetylcholinesterase inhibition by organophosphates. This fundamental understanding remains relevant to various fields, including the design of new enzyme inhibitors for potential therapeutic applications (though this compound itself is not used in this context), the development of less toxic pesticides, and environmental chemistry studies concerning the fate and degradation of organophosphorus pollutants.

Q & A

How to formulate a rigorous research question for studying Phosdiphen’s biochemical pathways?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and PICO (Population, Intervention, Comparison, Outcome) to define variables. For example: “How does this compound (Intervention) alter enzyme kinetics (Outcome) in in vitro mammalian cell models (Population) compared to standard inhibitors (Comparison)?” Ground the question in literature gaps identified via systematic reviews (e.g., missing data on dose-response relationships).

Q. What experimental design considerations are critical for synthesizing and purifying this compound?

  • Methodological Answer :
  • Reproducibility : Document reaction conditions (temperature, catalysts, solvents) and purification steps (HPLC parameters, column specifications) in detail. Use control batches to validate consistency.
  • Characterization : Employ NMR, mass spectrometry, and XRD to confirm structural integrity. Cross-reference with published spectra for known analogs.

Q. How to conduct a literature review to identify gaps in this compound research?

  • Methodological Answer :
  • Use databases like PubMed, SciFinder, and Web of Science with Boolean terms (This compound AND [mechanism, toxicity, synthesis]).
  • Map trends using tools like VOSviewer to visualize understudied areas (e.g., metabolite profiling or environmental persistence).
  • Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to filter studies.

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across different experimental models?

  • Methodological Answer :
  • Systematic Comparison : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Meta-Analysis : Pool data from disparate studies to quantify variability using statistical models (e.g., random-effects models). Highlight methodological divergences (e.g., assay sensitivity) as potential confounders.

Q. What strategies optimize this compound’s stability for long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to stress conditions (high humidity, UV light) and monitor degradation via HPLC.
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) using a Design of Experiments (DoE) approach to assess interactions.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf life under standard storage.

Q. How to integrate computational and experimental methods to study this compound’s mechanism of action?

  • Methodological Answer :
  • In Silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict target binding sites. Validate with mutagenesis assays.
  • Machine Learning : Train models on existing pharmacokinetic data to predict metabolite profiles. Cross-validate with in vitro hepatic microsomal assays.
  • Data Fusion : Combine transcriptomic and proteomic datasets to map signaling pathways affected by this compound.

Q. How to address reproducibility challenges in this compound research across laboratories?

  • Methodological Answer :
  • Inter-Lab Studies : Distribute standardized protocols and reference samples to participating labs. Use Bland-Altman plots to assess agreement.
  • Open Science Practices : Publish raw datasets, code, and SOPs in repositories like Zenodo. Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles.

Tables: Key Methodological Frameworks

FrameworkApplication to this compound ResearchReferences
FINER Evaluate feasibility of synthesizing novel derivatives.
PICO Structure questions on toxicity compared to analogs.
SPIDER Filter clinical studies on this compound’s therapeutic effects.
DoE Optimize reaction yields during synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.